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molecular formula C9H8N4O2 B8449729 2-[(4-Nitrophenyl)methyl]triazole

2-[(4-Nitrophenyl)methyl]triazole

Cat. No. B8449729
M. Wt: 204.19 g/mol
InChI Key: MPUHOVAVZQKRAW-UHFFFAOYSA-N
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Patent
US09221843B2

Procedure details

A 25-mL round bottomed flask was charged with 2-((4-nitrophenyl)methyl)triazole (195 mg, 0.95 mmol, 1 eq.), palladium on carbon (206 mg, 10 wt. % loading, 0.2 eq.) and ethanol (3 ml). The resulting mixture was stirred under H2 over night. The mixture was passed through a plug of celite and washed with methanol (5 ml). Removal of solvent under reduced pressure gave the crude product (160 mg, two regioisomers, 97% yield). The product thus obtained was forwarded to the next step without any further purification.
Quantity
195 mg
Type
reactant
Reaction Step One
Quantity
206 mg
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][N:11]2[N:15]=[CH:14][CH:13]=[N:12]2)=[CH:6][CH:5]=1)([O-])=O>[Pd].C(O)C>[N:12]1[N:11]([CH2:10][C:7]2[CH:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=2)[N:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
195 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CN1N=CC=N1
Name
Quantity
206 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred under H2 over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with methanol (5 ml)
CUSTOM
Type
CUSTOM
Details
Removal of solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N=1N(N=CC1)CC1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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